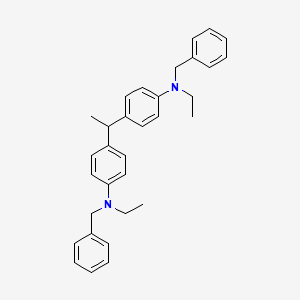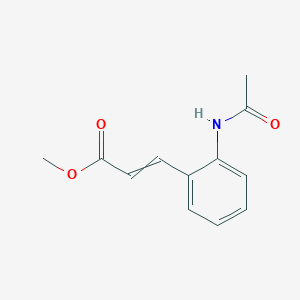
4,4'-(Ethane-1,1-diyl)bis(N-benzyl-N-ethylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Ethane-1,1-diyl)bis(N-benzyl-N-ethylaniline) is an organic compound characterized by its unique structure, which includes two benzyl and ethyl groups attached to an ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Ethane-1,1-diyl)bis(N-benzyl-N-ethylaniline) typically involves the reaction of N-benzyl-N-ethylaniline with an ethane-1,1-diyl halide under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-(Ethane-1,1-diyl)bis(N-benzyl-N-ethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions with halides or other electrophiles, facilitated by bases like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, potassium tert-butoxide, aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Quinones, oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
4,4’-(Ethane-1,1-diyl)bis(N-benzyl-N-ethylaniline) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 4,4’-(Ethane-1,1-diyl)bis(N-benzyl-N-ethylaniline) exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline): Similar in structure but with bromine substituents, used in crystal engineering and material science.
N,N’-(Ethane-1,2-diyl)bis(benzamides): Used in biological studies for its potential antileishmanial activity.
1,2-Bis(4-pyridyl)ethane: Utilized in coordination chemistry and the synthesis of metal-organic frameworks.
Uniqueness: 4,4’-(Ethane-1,1-diyl)bis(N-benzyl-N-ethylaniline) is unique due to its specific substitution pattern and the presence of both benzyl and ethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and advanced materials.
Propiedades
Número CAS |
105443-04-7 |
|---|---|
Fórmula molecular |
C32H36N2 |
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
N-benzyl-4-[1-[4-[benzyl(ethyl)amino]phenyl]ethyl]-N-ethylaniline |
InChI |
InChI=1S/C32H36N2/c1-4-33(24-27-12-8-6-9-13-27)31-20-16-29(17-21-31)26(3)30-18-22-32(23-19-30)34(5-2)25-28-14-10-7-11-15-28/h6-23,26H,4-5,24-25H2,1-3H3 |
Clave InChI |
FWAQNEMOFXFVFU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(C)C3=CC=C(C=C3)N(CC)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid](/img/structure/B14328819.png)

![6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14328834.png)
![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B14328836.png)

![6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione](/img/structure/B14328843.png)

![7-Chloro-1-phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine](/img/structure/B14328855.png)
![1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole](/img/structure/B14328857.png)

